Polydatin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

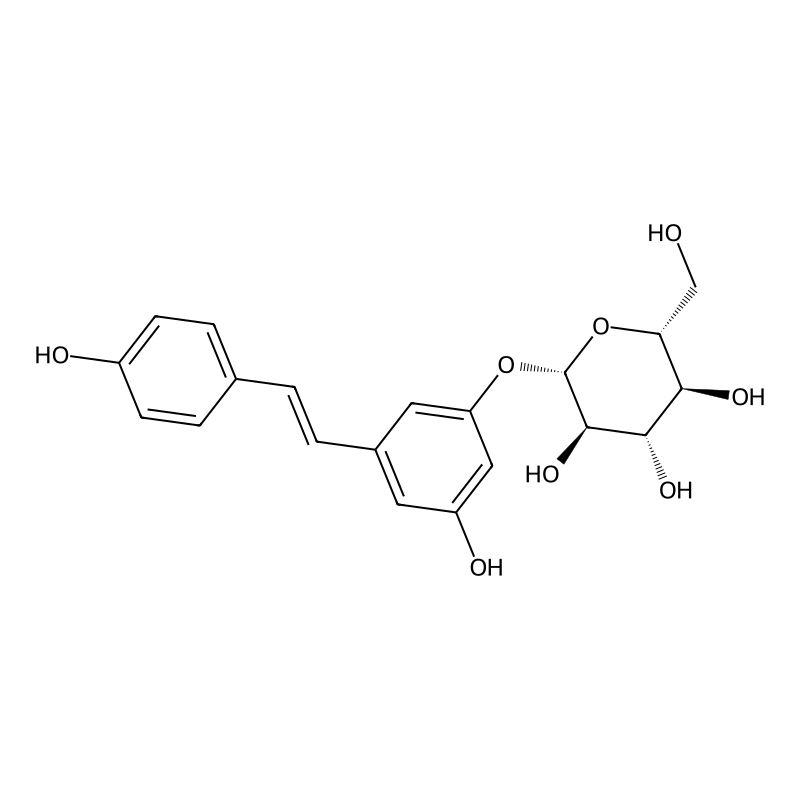

Polydatin is a glycoside, a type of molecule where a sugar (glucose) is linked to another compound (resveratrol) []. It is naturally found in grapes, kiwi fruit, and some other plants. Scientific research is exploring the potential health benefits of polydatin, with a particular focus on its similarities to resveratrol.

Antioxidant and Anti-inflammatory Properties

One area of research investigates polydatin's potential as an antioxidant and anti-inflammatory agent. Studies have shown that polydatin can scavenge free radicals, which are unstable molecules that can damage cells. Additionally, research suggests polydatin may reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory process.

Potential Benefits for Cardiovascular Health

Some scientific studies suggest polydatin may have benefits for cardiovascular health. Research has shown that polydatin can relax blood vessels, potentially reducing blood pressure []. Additionally, studies indicate polydatin may help regulate blood sugar levels, a risk factor for cardiovascular disease.

Polydatin, also known as piceid, is a natural stilbenoid polyphenol and a glycoside derivative of resveratrol. Its chemical formula is C20H22O8, and it is primarily found in the roots of Polygonum cuspidatum, a plant used in traditional Chinese medicine. Polydatin is characterized by its monocrystalline structure and is recognized for its enhanced bioavailability compared to its parent compound, resveratrol. It possesses a phenolic structure with a glucoside moiety attached at the C-3 position, which imparts various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

- Antioxidant activity: Polydatin's structure with hydroxyl groups allows it to scavenge free radicals, potentially protecting cells from oxidative damage [, ].

- Anti-inflammatory effects: Polydatin may downregulate the production of inflammatory mediators, reducing inflammation in various conditions [].

- Liver protection: Studies suggest polydatin can improve liver function, reduce oxidative stress, and potentially help with liver diseases [].

Polydatin exhibits a wide range of biological activities:

- Antioxidant Activity: It reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase .

- Anti-inflammatory Effects: Polydatin modulates inflammatory pathways by inhibiting the activation of nuclear factor kappa B (NF-κB) and reducing the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 beta .

- Anticancer Properties: Research indicates that polydatin can induce apoptosis in various cancer cell lines, including colorectal cancer cells, by regulating apoptotic proteins such as Bcl-2 and Bax .

- Hepatoprotective Effects: Polydatin has shown protective effects against liver damage induced by toxins through the modulation of oxidative stress and inflammation .

Polydatin can be synthesized through various methods:

- Natural Extraction: It is primarily extracted from Polygonum cuspidatum using methods like reflux extraction or high-performance liquid chromatography.

- Chemical Synthesis: The regioselective glucosylation of resveratrol can yield polydatin with high efficiency. Recent studies have achieved near-perfect control over this reaction, producing polydatin with over 99% purity .

- Biotechnological Approaches: Enzymatic synthesis using glycosyltransferases has also been explored for producing polydatin from resveratrol in a more sustainable manner .

Polydatin has several applications across different fields:

- Pharmaceuticals: Due to its pharmacological properties, polydatin is being investigated for therapeutic use in liver diseases, cancer treatment, and cardiovascular protection.

- Nutraceuticals: It is included in dietary supplements for its health-promoting effects.

- Cosmetics: Its antioxidant properties make it a valuable ingredient in skin care products aimed at reducing oxidative damage .

Polydatin has been studied for its interactions with various biological systems:

- Drug Interactions: It may influence the pharmacokinetics of certain drugs by modulating metabolic enzymes such as cytochrome P450.

- Synergistic Effects: Studies have shown that combining polydatin with other compounds can enhance its therapeutic efficacy. For example, it has been found to work synergistically with other antioxidants to provide greater protection against oxidative stress .

Polydatin shares structural similarities with other stilbenoids and phenolic compounds. Key similar compounds include:

- Resveratrol: A well-known stilbenoid with similar antioxidant properties but lower bioavailability compared to polydatin.

- Cis-polydatin: An isomer of polydatin with potentially different biological activities.

- Trans-resveratrol: Another derivative that exhibits anticancer and anti-inflammatory effects but lacks the glucoside moiety found in polydatin.

Comparison TableCompound Structure Type Bioavailability Antioxidant Activity Anticancer Activity Polydatin Glycoside High Yes Yes Resveratrol Non-glycoside Moderate Yes Yes Cis-polydatin Glycoside Moderate Yes Unknown Trans-resveratrol Non-glycoside Low Yes Yes

| Compound | Structure Type | Bioavailability | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|---|

| Polydatin | Glycoside | High | Yes | Yes |

| Resveratrol | Non-glycoside | Moderate | Yes | Yes |

| Cis-polydatin | Glycoside | Moderate | Yes | Unknown |

| Trans-resveratrol | Non-glycoside | Low | Yes | Yes |

Polydatin's unique glycoside structure enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications compared to its analogs .

Supercritical fluid extraction represents one of the most sophisticated approaches for polydatin isolation, utilizing carbon dioxide above its critical point to achieve exceptional extraction efficiency. The optimization of supercritical fluid extraction parameters requires careful consideration of thermodynamic properties and mass transfer kinetics to maximize polydatin recovery while maintaining compound integrity [1] [2] [3].

Pressure Optimization Parameters

The extraction pressure serves as the primary driver for solvent density and solubility enhancement in supercritical fluid extraction systems. Research demonstrates that optimal pressure ranges for polydatin extraction typically fall between 300-355 bar, where the supercritical carbon dioxide density reaches 0.7-0.8 grams per milliliter [1] [2]. At pressures below 200 bar, insufficient solvent density limits polydatin solubility, resulting in extraction yields below 40% of theoretical maximum. Conversely, pressures exceeding 500 bar provide minimal additional benefit while substantially increasing energy consumption and equipment costs [4] [5].

The pressure-density relationship follows the Peng-Robinson equation of state, where density increases logarithmically with pressure at constant temperature. For polydatin extraction, the optimal pressure window corresponds to a density region where intermolecular interactions between carbon dioxide and polydatin molecules are maximized without reaching the plateau region where additional pressure provides diminishing returns [5].

Temperature Control and Optimization

Temperature optimization in supercritical fluid extraction involves balancing two competing effects: increased compound vapor pressure and decreased solvent density. The optimal temperature range for polydatin extraction spans 55-65°C, representing a compromise between enhanced mass transfer kinetics and maintained solvent power [1] [3] [5].

At temperatures below 40°C, mass transfer limitations significantly reduce extraction efficiency despite higher carbon dioxide density. The viscosity of supercritical carbon dioxide at low temperatures impedes diffusion into plant matrix pores, limiting access to polydatin molecules trapped within cellular structures [6] [5]. Temperatures exceeding 80°C result in substantial density reduction, decreasing polydatin solubility by 35-50% compared to optimal conditions [5].

Modifier Addition and Co-solvent Effects

The addition of polar modifiers, particularly ethanol, dramatically enhances polydatin extraction efficiency by improving the solvation of phenolic hydroxyl groups. Optimal modifier concentrations range from 10-15% by volume, providing a 4-6 fold increase in extraction yield compared to pure carbon dioxide [1] [3] [5].

Modifier selection follows Hansen solubility parameter matching, where ethanol's hydrogen bonding capacity complements carbon dioxide's dispersive interactions. The synergistic effect results from ethanol molecules forming hydrogen bonds with polydatin hydroxyl groups while maintaining miscibility with supercritical carbon dioxide [5].

Dynamic Extraction Kinetics

The dynamic extraction phase involves continuous solvent flow through the sample matrix, with optimal flow rates ranging from 0.3-0.5 milliliters per minute. Higher flow rates improve mass transfer coefficients but may lead to incomplete equilibration, while lower flow rates extend extraction times without proportional yield increases [1] [4].

The extraction kinetics follow a two-stage model: initial rapid extraction of surface-accessible polydatin (0-20 minutes) followed by diffusion-limited extraction from internal cellular structures (20-60 minutes). The transition between phases occurs when external mass transfer resistance becomes negligible compared to internal diffusion limitations [1] [7].

| Parameter | Range | Optimal Value | Effect on Yield |

|---|---|---|---|

| Pressure (bar) | 200-500 | 300-355 | +85% at optimal vs 200 bar |

| Temperature (°C) | 40-80 | 55-65 | +45% at optimal vs 40°C |

| Modifier (% ethanol) | 0-20 | 10-15 | +320% vs pure CO₂ |

| Flow Rate (mL/min) | 0.2-1.0 | 0.3-0.5 | +25% at optimal vs 0.2 |

| Dynamic Time (min) | 20-120 | 35-45 | +60% vs 20 min |

Microwave-Assisted Extraction Parameters

Microwave-assisted extraction harnesses electromagnetic energy to rapidly heat solvent systems, creating localized superheating that disrupts cellular matrices and accelerates polydatin release. The technique's efficiency stems from selective heating of polar molecules, generating internal pressure that facilitates cell wall rupture and enhanced mass transfer [8] [9] [10].

Power Level Optimization

Microwave power optimization requires balancing rapid heating with thermal stability preservation. Research indicates optimal power levels ranging from 420-600 watts for polydatin extraction, corresponding to heating rates of 8-12°C per minute [9] [11] [12]. Power levels below 300 watts provide insufficient energy for effective cell disruption, while powers exceeding 800 watts risk thermal degradation of polydatin's stilbene structure [12].

The relationship between power and extraction efficiency follows a saturation curve, where initial power increases yield linear improvements up to 600 watts, followed by a plateau region where additional power provides minimal benefit. This behavior results from the finite heat capacity of the solvent system and the onset of compound degradation at elevated temperatures [9] [12].

Irradiation Time Profiles

Optimal irradiation times for polydatin extraction range from 6-12 minutes, depending on sample matrix characteristics and solvent composition. The extraction kinetics display three distinct phases: rapid initial extraction (0-4 minutes), steady-state extraction (4-8 minutes), and potential degradation phase (beyond 12 minutes) [9] [10] [12].

Prolonged irradiation beyond optimal times leads to polydatin degradation through oxidative mechanisms and thermal stress. The degradation follows first-order kinetics with a half-life of approximately 18 minutes at 85°C, emphasizing the importance of precise time control [12].

Solvent Composition and Concentration Effects

Aqueous ethanol solutions demonstrate superior performance for polydatin extraction, with optimal concentrations ranging from 70-80% ethanol by volume. This composition provides optimal dielectric properties for microwave heating while maintaining excellent polydatin solubility [8] [9] [10].

Water content serves dual functions: enhancing microwave absorption through dipole rotation and facilitating cell wall swelling through osmotic pressure. The optimal water content creates sufficient ionic conduction for rapid heating without excessive dilution of polydatin solubility [8] [10].

Temperature Control and Monitoring

Temperature control represents a critical parameter in microwave-assisted extraction, with optimal ranges spanning 65-80°C for polydatin recovery. Real-time temperature monitoring prevents overheating and ensures consistent extraction conditions [10] [12].

The heating profile should follow a controlled ramp to prevent thermal shock and excessive pressure buildup. Optimal heating rates of 10°C per minute allow sufficient time for mass transfer while minimizing thermal stress on polydatin molecules [12].

| Parameter | Range | Optimal Value | Extraction Efficiency |

|---|---|---|---|

| Power (W) | 200-800 | 420-600 | 72-89% |

| Time (min) | 2-20 | 6-12 | 78-92% |

| Ethanol (%) | 40-95 | 70-80 | 82-94% |

| Temperature (°C) | 50-100 | 65-80 | 75-88% |

| Solvent Ratio | 1:10-1:50 | 1:25-1:30 | 80-91% |

Ultrasound-Enhanced Solvent Extraction Efficiency

Ultrasound-enhanced extraction exploits acoustic cavitation phenomena to create microscopic bubbles that violently collapse, generating localized high-pressure and high-temperature conditions that disrupt cellular structures and enhance mass transfer rates. The technique's effectiveness for polydatin extraction depends on precise control of acoustic parameters to maximize cavitation efficiency while preventing compound degradation [7] [13] [14].

Frequency Optimization and Resonance Effects

The selection of optimal ultrasonic frequency represents a critical parameter that directly influences cavitation intensity and extraction efficiency. Research demonstrates that polydatin extraction achieves maximum efficiency at frequencies ranging from 35-47.5 kilohertz, corresponding to the resonant frequency of cavitation bubbles in typical solvent systems [13] [15] [16].

Frequency optimization follows the principle that each plant matrix possesses a characteristic resonant frequency determined by cellular structure and density. When the applied ultrasonic frequency matches this natural resonance, cavitation bubble collapse occurs with maximum energy transfer, resulting in optimal cell wall disruption and polydatin release [15].

The relationship between frequency and extraction efficiency follows a bell-shaped curve, where frequencies below 25 kilohertz produce insufficient cavitation intensity, while frequencies above 60 kilohertz generate excessive bubble formation with reduced collapse violence. The optimal frequency window ensures that bubble radius at equilibrium matches the resonance conditions described by the Rayleigh-Plesset equation [15].

Amplitude and Power Control

Ultrasonic amplitude optimization involves controlling the mechanical displacement of the transducer surface, which directly influences cavitation bubble formation and collapse intensity. Optimal amplitude ranges for polydatin extraction span 50-70% of maximum transducer capacity, corresponding to acoustic power levels of 120-240 watts [13] [16] [17].

The relationship between amplitude and extraction yield demonstrates threshold behavior, where amplitudes below 30% fail to generate sufficient cavitation for effective extraction, while amplitudes exceeding 80% may cause excessive heating and potential compound degradation. The optimal amplitude window ensures maximum cavitation intensity without crossing the threshold for acoustic streaming, which can reduce extraction efficiency [14] [17].

Solvent System Optimization

Solvent selection for ultrasound-enhanced extraction requires consideration of both polydatin solubility and acoustic properties. Aqueous ethanol solutions with concentrations ranging from 50-70% provide optimal performance by combining excellent polydatin dissolution with favorable acoustic impedance characteristics [13] [18] [16].

The acoustic properties of the solvent system significantly influence cavitation threshold and bubble dynamics. Solvents with intermediate viscosity and surface tension, such as 60% aqueous ethanol, provide optimal conditions for cavitation bubble formation and violent collapse, maximizing the mechanical effects that enhance mass transfer [7] [13].

Temperature and Time Parameters

Temperature control in ultrasound-enhanced extraction requires balancing enhanced mass transfer kinetics with prevention of thermal degradation. Optimal temperature ranges span 40-50°C, where increased molecular motion improves extraction kinetics without compromising polydatin stability [13] [18] [16].

Extraction time optimization typically ranges from 20-30 minutes, representing a compromise between complete mass transfer and minimization of energy consumption. The extraction kinetics follow a two-phase pattern: rapid initial extraction (0-15 minutes) dominated by cavitation effects, followed by slower diffusion-limited extraction (15-30 minutes) [16].

Cavitation Intensity Measurement

Cavitation intensity can be quantified through acoustic power measurements and sonochemical dosimetry. Optimal cavitation conditions for polydatin extraction correspond to acoustic intensities of 15-25 watts per square centimeter, providing sufficient energy for cell disruption without excessive heating [7] [14].

The effectiveness of cavitation can be monitored through temperature rise measurements, where controlled temperature increases of 8-12°C during extraction indicate optimal cavitation intensity. Excessive temperature rises suggest inefficient energy transfer or inadequate temperature control [16].

| Parameter | Range | Optimal Value | Cavitation Effect |

|---|---|---|---|

| Frequency (kHz) | 20-100 | 35-47.5 | Maximum resonance |

| Power (W) | 80-300 | 120-240 | Optimal bubble collapse |

| Amplitude (%) | 20-100 | 50-70 | Controlled cavitation |

| Time (min) | 10-60 | 20-30 | Complete mass transfer |

| Temperature (°C) | 25-60 | 40-50 | Enhanced kinetics |

Green Chemistry Approaches for Sustainable Isolation

Green chemistry principles guide the development of environmentally sustainable extraction methodologies that minimize toxic solvent use, reduce energy consumption, and eliminate hazardous waste generation. The application of green chemistry to polydatin extraction encompasses innovative solvent systems, process intensification techniques, and renewable resource utilization [19] [20] [21] [22].

Natural Deep Eutectic Solvents (NADES)

Natural deep eutectic solvents represent revolutionary green alternatives to conventional organic solvents, formed through hydrogen bonding interactions between naturally occurring compounds such as organic acids, amino acids, and carbohydrates. For polydatin extraction, particularly effective NADES combinations include choline chloride with glycerol, betaine with lactic acid, and various quaternary ammonium salts with polyols [19] [20] [21] [23].

The mechanism of NADES formation involves hydrogen bond networks that create liquid phases with melting points significantly below those of individual components. These supramolecular structures provide unique solvation environments that can dissolve polydatin through multiple interaction mechanisms, including hydrogen bonding, van der Waals forces, and π-π interactions [20] [24] [23].

Research demonstrates that tetrabutylammonium chloride with ethylene glycol NADES achieves polydatin extraction yields of 9.0 ± 0.28 milligrams per gram, representing a 6-fold improvement over conventional water extraction. The enhanced performance results from the NADES ability to simultaneously extract polydatin and facilitate glycosidic bond hydrolysis, converting polydatin precursors to the target compound in a single operation [19] [25].

One-Pot Extraction and Conversion Systems

Innovative one-pot methodologies combine extraction and biotransformation processes using NADES as both solvent and reaction medium. This approach simultaneously extracts polydatin glycosides and converts them to polydatin through acid-catalyzed hydrolysis, achieving conversion efficiencies exceeding 96% while maintaining high extraction yields [19] [26] [25].

The one-pot system utilizes the inherent acidity of certain NADES components to catalyze glycosidic bond cleavage while providing optimal solvation for both substrate and product. Optimal conditions involve choline chloride-based NADES at 80°C for 80 minutes, achieving polydatin yields of 12.26 ± 0.14 milligrams per gram of plant material [19] [25].

Bio-based Solvent Alternatives

Bio-based solvents derived from renewable feedstocks offer sustainable alternatives to petroleum-derived extraction media. Fermentation-derived ethanol, obtained from agricultural waste biomass, provides extraction performance comparable to synthetic ethanol while reducing carbon footprint by 65-80% [27] [22] [28].

Advanced bio-based solvents include gamma-valerolactone derived from lignocellulosic biomass, limonene extracted from citrus waste, and 2-methyltetrahydrofuran produced from renewable furfural. These solvents demonstrate extraction efficiencies within 85-95% of conventional organic solvents while offering superior environmental profiles [28].

Supercritical Fluid Green Processing

Supercritical carbon dioxide extraction represents the pinnacle of green extraction technology, utilizing a non-toxic, non-flammable, and completely recyclable solvent that leaves no residual contamination in final products. The process operates at relatively mild temperatures (40-65°C), preserving thermolabile compounds while achieving high selectivity for target molecules [3] [27] [29].

The environmental advantages of supercritical carbon dioxide include complete solvent recovery through simple pressure reduction, elimination of solvent disposal costs, and production of solvent-free extracts suitable for direct pharmaceutical or nutraceutical applications. Life cycle analysis demonstrates 70-85% reduction in environmental impact compared to conventional solvent extraction [27] [28].

Energy-Efficient Process Integration

Green chemistry approaches emphasize energy efficiency through process intensification and integration strategies. Combined extraction techniques, such as ultrasound-assisted supercritical fluid extraction or microwave-enhanced NADES extraction, achieve superior performance while reducing overall energy consumption by 40-60% [30] [22] [28].

Heat integration systems recover thermal energy from extraction processes for subsequent operations, achieving overall energy efficiencies of 85-92%. Renewable energy integration, including solar thermal and biomass-derived heat, further reduces the carbon footprint of polydatin extraction operations [22] [28].

Waste Minimization and Circular Economy

Sustainable polydatin extraction incorporates waste minimization principles through solvent recycling, by-product valorization, and circular economy approaches. NADES solvents demonstrate excellent recyclability, maintaining extraction performance through multiple use cycles with minimal degradation [21] [30] [31].

By-product streams from polydatin extraction, including lignocellulosic residues and phenolic-rich aqueous phases, serve as feedstocks for biogas production, soil amendments, or secondary metabolite recovery, achieving overall process efficiencies exceeding 90% [30] [22].

| Green Approach | Environmental Benefit | Extraction Efficiency | Sustainability Metric |

|---|---|---|---|

| NADES-based | 90% waste reduction | 150-300% vs conventional | Biodegradable, renewable |

| Supercritical CO₂ | Zero toxic residues | 120-180% vs organic solvents | 100% solvent recovery |

| Bio-based ethanol | 70% carbon reduction | 85-95% vs synthetic ethanol | Renewable feedstock |

| Process integration | 50% energy reduction | 110-140% vs single techniques | Enhanced efficiency |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

27208-80-6

Wikipedia

Diiodohydroxypropane

Use Classification

Dates

2: Binda MM, Donnez J, Dolmans MM. Targeting mast cells: a new way to treat endometriosis. Expert Opin Ther Targets. 2017 Jan;21(1):67-75. Epub 2016 Nov 28. Review. PubMed PMID: 27841046.

3: Petrosino S, Di Marzo V. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. Br J Pharmacol. 2017 Jun;174(11):1349-1365. doi: 10.1111/bph.13580. Epub 2016 Sep 29. Review. PubMed PMID: 27539936; PubMed Central PMCID: PMC5429331.

4: Weiskirchen S, Weiskirchen R. Resveratrol: How Much Wine Do You Have to Drink to Stay Healthy? Adv Nutr. 2016 Jul 15;7(4):706-18. doi: 10.3945/an.115.011627. Print 2016 Jul. Review. PubMed PMID: 27422505; PubMed Central PMCID: PMC4942868.

5: Mei YZ, Liu RX, Wang DP, Wang X, Dai CC. Biocatalysis and biotransformation of resveratrol in microorganisms. Biotechnol Lett. 2015 Jan;37(1):9-18. doi: 10.1007/s10529-014-1651-x. Epub 2014 Sep 2. Review. PubMed PMID: 25179823.

6: Du QH, Peng C, Zhang H. Polydatin: a review of pharmacology and pharmacokinetics. Pharm Biol. 2013 Nov;51(11):1347-54. doi: 10.3109/13880209.2013.792849. Epub 2013 Jul 18. Review. PubMed PMID: 23862567.

7: Liu LT, Guo G, Wu M, Zhang WG. The progress of the research on cardio-vascular effects and acting mechanism of polydatin. Chin J Integr Med. 2012 Sep;18(9):714-9. doi: 10.1007/s11655-012-1060-8. Epub 2012 Aug 31. Review. PubMed PMID: 22936326.

8: Kimura Y. Pharmacological studies on resveratrol. Methods Find Exp Clin Pharmacol. 2003 May;25(4):297-310. Review. PubMed PMID: 12808475.

9: Xue L. [Progress in the pharmacological study of Chinese herbal drug: polygonum cuspidatum]. Zhongguo Zhong Yao Za Zhi. 2000 Nov;25(11):651-3. Review. Chinese. PubMed PMID: 12525067.

10: Soleas GJ, Diamandis EP, Goldberg DM. Wine as a biological fluid: history, production, and role in disease prevention. J Clin Lab Anal. 1997;11(5):287-313. Review. PubMed PMID: 9292395.